8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride
Overview
Description
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is a compound that features a quinoline core substituted with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the quinoline and pyrrolidine moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride typically involves the formation of the quinoline core followed by the introduction of the pyrrolidine ring. One common method includes the cyclization of an appropriate precursor to form the quinoline ring, followed by nucleophilic substitution to introduce the pyrrolidine moiety. Reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted organic synthesis (MAOS) to enhance efficiency and reduce reaction times. This method allows for better control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline ring or the pyrrolidine moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution but often involve the use of strong bases or acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .
Scientific Research Applications
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance binding affinity to certain proteins, leading to inhibition of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines and pyrrolidine-2-one, which share the pyrrolidine ring structure.
Quinoline derivatives: Compounds such as quinoline N-oxides and substituted quinolines have similar core structures.
Uniqueness: 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is unique due to the combination of the quinoline and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other related compounds, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSFRULRPGDPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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